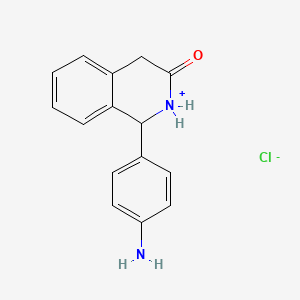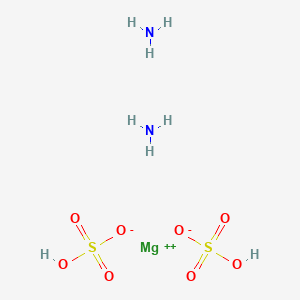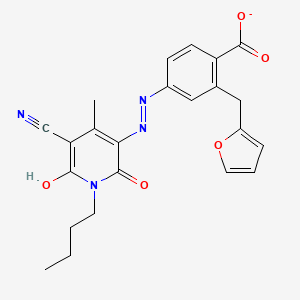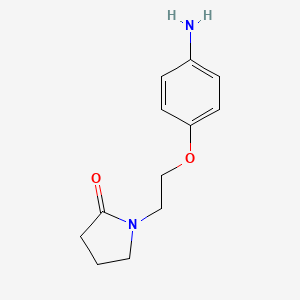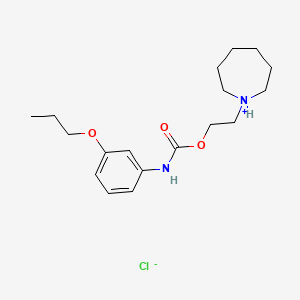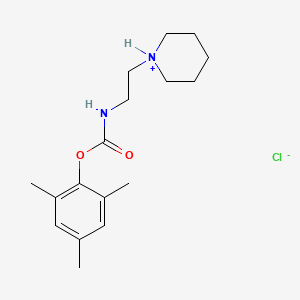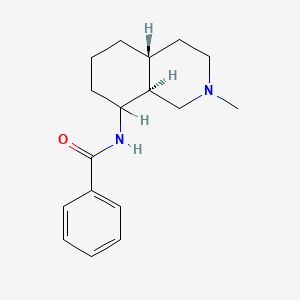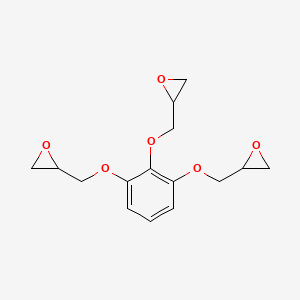
1,2,3-Tris(2,3-epoxypropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tris(2,3-epoxypropoxy)benzene is a heterocyclic organic compound with the molecular formula C15H18O6 and a molecular weight of 294.299820 g/mol . It is also known by other names such as 2-[2,3-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane and pyrogallol triglycidyl ether . This compound is characterized by the presence of three epoxypropoxy groups attached to a benzene ring, making it a versatile chemical with various applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Tris(2,3-epoxypropoxy)benzene can be synthesized through the reaction of pyrogallol with epichlorohydrin in the presence of a base[2][2]. The reaction typically involves the following steps:
Reaction of Pyrogallol with Epichlorohydrin: Pyrogallol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms the intermediate glycidyl ether.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:
Large-Scale Reaction: The reaction of pyrogallol with epichlorohydrin is carried out in large reactors with precise control over temperature and pressure.
Purification: The product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1,2,3-Tris(2,3-epoxypropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert the epoxy groups to hydroxyl groups.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include:
Epoxides: From oxidation reactions.
Diols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
1,2,3-Tris(2,3-epoxypropoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with amino acids.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical adhesives.
類似化合物との比較
Similar Compounds
1,3,5-Tris(2,3-epoxypropoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.
Glycerol Triglycidyl Ether: Contains three epoxy groups but attached to a glycerol backbone instead of a benzene ring.
Uniqueness
1,2,3-Tris(2,3-epoxypropoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its ability to form multiple covalent bonds makes it particularly useful in applications requiring strong cross-linking and chemical resistance .
特性
| 5136-53-8 | |
分子式 |
C15H18O6 |
分子量 |
294.30 g/mol |
IUPAC名 |
2-[[2,3-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C15H18O6/c1-2-13(19-7-10-4-16-10)15(21-9-12-6-18-12)14(3-1)20-8-11-5-17-11/h1-3,10-12H,4-9H2 |
InChIキー |
CAXSADPQQPXXTP-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COC2=C(C(=CC=C2)OCC3CO3)OCC4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



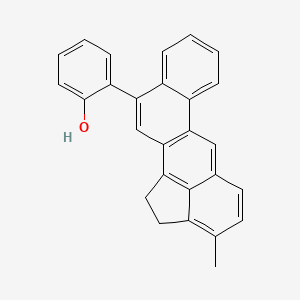
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
